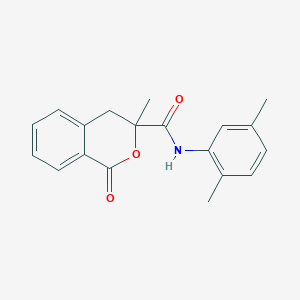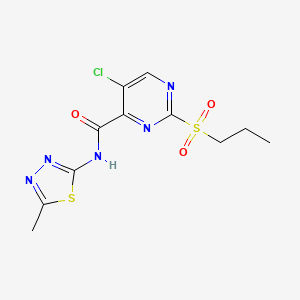![molecular formula C21H24N2O3S B14994411 4-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylbenzenesulfonamide](/img/structure/B14994411.png)
4-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-HYDROXY-6-METHYLQUINOLIN-3-YL)METHYL]-4-METHYL-N-PROPYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-HYDROXY-6-METHYLQUINOLIN-3-YL)METHYL]-4-METHYL-N-PROPYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach is to start with the quinoline nucleus, which can be synthesized through the Skraup synthesis or the Doebner-Miller reaction. The quinoline derivative is then functionalized to introduce the hydroxy and methyl groups at the appropriate positions.
The next step involves the formation of the sulfonamide linkage. This can be achieved by reacting the functionalized quinoline derivative with 4-methyl-N-propylbenzenesulfonyl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-HYDROXY-6-METHYLQUINOLIN-3-YL)METHYL]-4-METHYL-N-PROPYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Formation of quinoline-2,3-dione derivatives
Reduction: Formation of tetrahydroquinoline derivatives
Substitution: Formation of various substituted sulfonamides
Scientific Research Applications
N-[(2-HYDROXY-6-METHYLQUINOLIN-3-YL)METHYL]-4-METHYL-N-PROPYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its biological activities.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-HYDROXY-6-METHYLQUINOLIN-3-YL)METHYL]-4-METHYL-N-PROPYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The quinoline nucleus can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the sulfonamide group can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Chloroquine: An antimalarial drug with a quinoline nucleus.
Sulfanilamide: A sulfonamide antibiotic with a simpler structure.
Uniqueness
N-[(2-HYDROXY-6-METHYLQUINOLIN-3-YL)METHYL]-4-METHYL-N-PROPYLBENZENE-1-SULFONAMIDE is unique due to its combination of a quinoline nucleus with a sulfonamide group, which imparts a wide range of biological activities. This combination allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H24N2O3S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C21H24N2O3S/c1-4-11-23(27(25,26)19-8-5-15(2)6-9-19)14-18-13-17-12-16(3)7-10-20(17)22-21(18)24/h5-10,12-13H,4,11,14H2,1-3H3,(H,22,24) |
InChI Key |
DOGPDFGKCUTSMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-ethoxy-4-propoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14994329.png)
![Ethyl 1-[7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate](/img/structure/B14994335.png)
![diethyl {5-[(furan-2-ylmethyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate](/img/structure/B14994345.png)
![4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B14994351.png)
![{3-[2-(Methylethyl)benzimidazolyl]propoxy}benzene](/img/structure/B14994359.png)

![1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B14994366.png)

![N-(4-chloro-2-fluorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14994373.png)

![2-[(5-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid](/img/structure/B14994378.png)
![2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid](/img/structure/B14994389.png)
![5-butyl-4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14994402.png)
![ethyl 4-[[2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetyl]amino]benzoate](/img/structure/B14994404.png)
